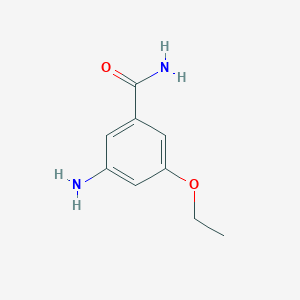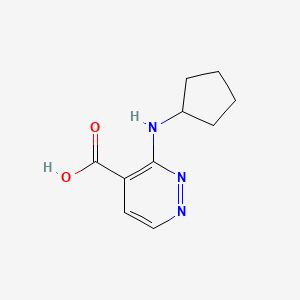アミン二塩酸塩 CAS No. 1375474-73-9](/img/structure/B1459190.png)
2,2-ジメチル-3-(メチルアミノ)プロピル](メチル)アミン二塩酸塩
説明
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ポリマー研究と共重合
2,2-ジメチル-3-(メチルアミノ)プロピルアミン二塩酸塩: は、ポリマー研究の分野、特にアミン含有モノマーの共重合において使用されます。 この化合物は、トルエン中でドデシル(メタ)アクリレートと組み合わせると、共重合体の組成と組成不均一性に大きな影響を与える可能性があります 。 このアミンは、水素結合によって異なる反応性を有する集合体を形成できるため、潤滑油の分散剤粘度調整剤として効果的な有機溶媒可溶性(メタ)アクリル共重合体を製造するための貴重なモノマーとなっています .
CO2捕捉と溶解度研究
環境研究、特に排煙からのCO2捕捉の文脈において、2,2-ジメチル-3-(メチルアミノ)プロピルアミン二塩酸塩は、その溶解度特性について研究されてきました。これは、化石燃料燃焼からの温室効果ガス排出量を削減する必要性から、非常に重要な分野です。 この化合物は、CO2捕捉のための新しい相変化溶媒混合物の潜在的な構成要素とみなされており、モノエタノールアミン(MEA)などの従来の溶媒に代わるものを提供しています .
潤滑油配合
この化合物は、潤滑油配合での使用が提案されています。より高次のアルキル(メタ)アクリレート共重合体の構成要素として、効果的な分散剤および粘度調整剤として機能します。 これらの特性は、潤滑に依存する機械システムのパフォーマンスと寿命を維持するために不可欠です .
ラジカル重合
2,2-ジメチル-3-(メチルアミノ)プロピルアミン二塩酸塩を含むラジカル重合プロセスは、もう1つの重要な用途です。 n-ドデシルアクリレートまたはn-ドデシルメタクリレートとの共重合の特殊な性質は、特定のポリマー特性を開発するために不可欠な、組成不均一性を制御する役割をこの化合物が担っていることを示しています .
化学吸収プロセス
CO2捕捉に関連する化学吸収プロセスにおけるこの化合物の役割は注目に値します。 水溶液におけるその溶解度特性は、CO2排出量を削減するための成熟したアプローチである、新しい化学吸収方法を探求する候補となっています .
製薬試験
検索結果に直接記載されていませんが、2,2-ジメチル-3-(メチルアミノ)プロピルアミン二塩酸塩のような化合物は、製薬試験で基準物質として頻繁に使用されます。 これらは、開発と品質管理の段階で製薬製品の精度と信頼性を確保するための基礎を提供します .
作用機序
Target of Action
Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .
生化学分析
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .
特性
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)



![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)
